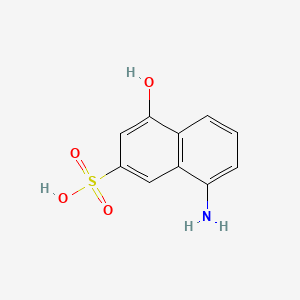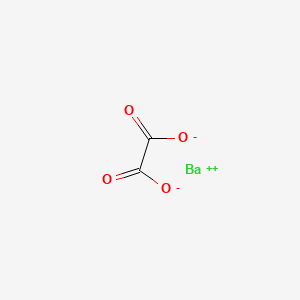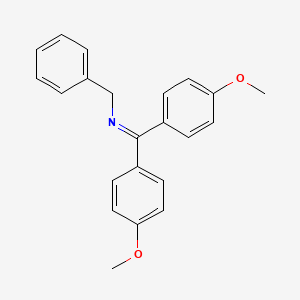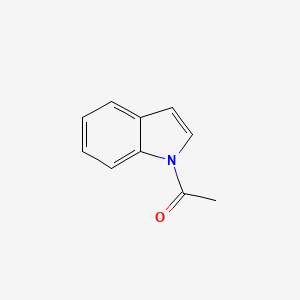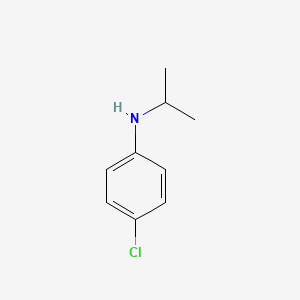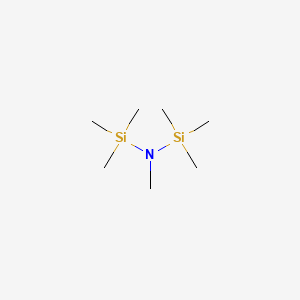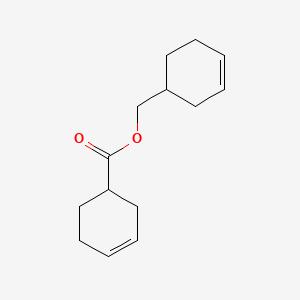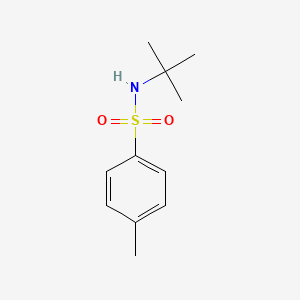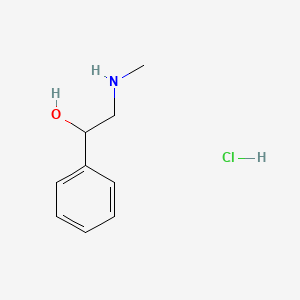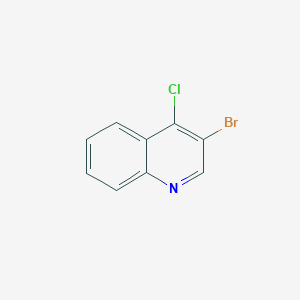
3-Bromo-4-chloroquinoline
Vue d'ensemble
Description
3-Bromo-4-chloroquinoline is a halogenated heterocycle . It is a solid compound with the empirical formula C9H5BrClN . The CAS number for this compound is 74575-17-0 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Bromo-4-chloroquinoline, has been a subject of interest in organic chemistry . Various methods have been reported, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride . Other methods involve the use of cobalt oxide as a catalyst for aerobic dehydrogenation of various tetrahydroquinolines to the corresponding quinolines .Molecular Structure Analysis
The molecular weight of 3-Bromo-4-chloroquinoline is 242.50 . The SMILES string representation of its structure is Clc1c(Br)cnc2ccccc12 .Chemical Reactions Analysis
Quinoline derivatives, including 3-Bromo-4-chloroquinoline, are known to participate in various chemical reactions. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper-catalyzed transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, and oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Physical And Chemical Properties Analysis
3-Bromo-4-chloroquinoline is a solid compound . It has a molecular weight of 242.50 . The compound’s structure can be represented by the SMILES string Clc1c(Br)cnc2ccccc12 .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Compounds
3-Bromo-4-chloroquinoline serves as a key scaffold in the synthesis of various bioactive compounds. Its structure is integral to the development of molecules with potential therapeutic effects. Researchers utilize this compound to create derivatives that exhibit a wide range of biological activities, such as antimalarial, antibacterial, and anticancer properties .
Synthetic Organic Chemistry: Building Blocks for Complex Molecules
In synthetic organic chemistry, 3-Bromo-4-chloroquinoline is used as a building block for constructing complex molecular architectures. It is particularly valuable in cross-coupling reactions, where it can be used to introduce quinoline moieties into larger, more complex structures .
Drug Discovery: Lead Compound Development
This compound is pivotal in the early stages of drug discovery. It acts as a lead compound for the development of new drugs, providing a versatile framework that can be modified to enhance the drug’s efficacy, selectivity, and pharmacokinetic properties .
Industrial Chemistry: Material Synthesis
3-Bromo-4-chloroquinoline finds applications in the synthesis of materials and chemicals used in various industries. Its reactivity and stability under different conditions make it suitable for creating compounds used in manufacturing processes .
Pharmacology: Study of Drug Action
Pharmacologists employ 3-Bromo-4-chloroquinoline to study the mechanisms of drug action. It is used to synthesize compounds that can interact with biological targets, helping to understand how drugs exert their effects at the molecular level .
Environmental Science: Pollutant Degradation Studies
In environmental science, researchers investigate the degradation of 3-Bromo-4-chloroquinoline to understand its behavior and impact on the environment. This includes studying its breakdown products and their toxicity, which is crucial for assessing environmental risks .
Safety and Hazards
Orientations Futures
Quinoline derivatives, including 3-Bromo-4-chloroquinoline, have been extensively studied due to their versatile applications in many significant fields . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The future direction of research on 3-Bromo-4-chloroquinoline and similar compounds is likely to continue in these areas .
Propriétés
IUPAC Name |
3-bromo-4-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRLTIGYGHAAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347146 | |
| Record name | 3-Bromo-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloroquinoline | |
CAS RN |
74575-17-0 | |
| Record name | 3-Bromo-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




